PRN1371 - 1802929-43-6

PRN1371

Catalog Number: EVT-279972
CAS Number: 1802929-43-6
Molecular Formula: C26H30Cl2N6O4
Molecular Weight: 561.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as PRN1371, is a novel, investigational small molecule classified as a kinase inhibitor. [] [] Specifically, it acts as an irreversible, covalent pan-inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. [] This classification stems from its ability to form a permanent bond with its target, leading to sustained inhibition of FGFR activity. [] [] In scientific research, PRN1371 serves as a valuable tool for studying the role of FGFR signaling in various cellular processes and disease models.

Future Directions
  • Clinical Development: Further investigation in clinical trials is crucial to determine the safety, efficacy, and optimal dosing regimens of PRN1371 in humans with FGFR-driven cancers. [] []
  • Biomarker Development: Identifying predictive biomarkers of response to PRN1371 will be essential for selecting patients most likely to benefit from this therapy. []

7-Oxopyridopyrimidine Derivatives

Compound Description: This refers to a class of chemical compounds containing the 7-oxopyridopyrimidine core. PRN1371 itself belongs to this class. The abstracts mention that a series of covalent inhibitors, starting from this core, were designed to incorporate a Michael acceptor to engage Cys488 in a covalent bond. []

Relevance: This class of compounds serves as the foundation for the development of PRN1371. By modifying the 7-oxopyridopyrimidine core and incorporating specific functional groups, researchers aimed to optimize the compound's interactions with FGFR and enhance its inhibitory activity. [] The Michael acceptor moiety, specifically, was crucial for achieving covalent binding. This highlights the importance of understanding the structure-activity relationships within this class for developing potent and selective FGFR inhibitors like PRN1371.

Overview

PRN1371 is a novel compound classified as an irreversible covalent inhibitor designed to target the fibroblast growth factor receptors (FGFR1-4). Its primary application lies in oncology, particularly for treating cancers characterized by mutations or alterations in the FGFR pathway. This compound has garnered attention due to its potent inhibitory effects and selectivity for FGFRs, which play critical roles in cancer cell proliferation and survival.

Source and Classification

PRN1371 was developed through a series of synthetic and biological evaluations aimed at creating effective FGFR inhibitors. The compound is classified under the category of small-molecule inhibitors, specifically targeting the kinase domain of fibroblast growth factor receptors. The design of PRN1371 was informed by structure-activity relationship studies that highlighted the significance of covalent interactions with specific cysteine residues within the FGFR active site .

Synthesis Analysis

Methods

The synthesis of PRN1371 involves multiple steps, typically starting from commercially available precursors. The synthetic route includes:

  1. Formation of Key Intermediates: Initial reactions often involve coupling reactions to form intermediate compounds that possess the necessary functional groups for further modification.
  2. Covalent Bond Formation: The final step involves the formation of a covalent bond with a cysteine residue in the FGFR kinase domain, which is crucial for its mechanism of action.

Technical Details

The synthesis employs techniques such as microwave-assisted reactions and standard organic synthesis methods, including:

  • Refluxing in organic solvents.
  • Purification via high-performance liquid chromatography (HPLC) to achieve desired purity levels (typically above 95%).
  • Characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm molecular structure and purity .
Molecular Structure Analysis

Structure

PRN1371 has a complex molecular structure characterized by several functional groups that enhance its binding affinity to FGFRs. The compound's molecular formula is C27H31N5O2C_{27}H_{31}N_{5}O_{2}, with a molecular weight of approximately 456.55 g/mol.

Data

Key spectral data supporting its structure includes:

  • Proton NMR: Chemical shifts indicating various hydrogen environments.
  • Carbon NMR: Providing insights into carbon connectivity.
  • Mass Spectrometry: Confirming molecular weight and structure through fragmentation patterns .
Chemical Reactions Analysis

Reactions

PRN1371 primarily undergoes reactions that involve covalent bonding with cysteine residues in the FGFR active site. This irreversible binding significantly alters the receptor's activity, inhibiting downstream signaling pathways essential for tumor growth.

Technical Details

The reaction mechanism involves:

  • Nucleophilic attack by the thiol group of cysteine on an electrophilic center within PRN1371.
  • Subsequent conformational changes in FGFR leading to prolonged inhibition even after PRN1371 clearance from circulation .
Mechanism of Action

Process

The mechanism of action for PRN1371 involves:

  1. Covalent Binding: The compound forms a stable covalent bond with a specific cysteine residue in the kinase domain of FGFRs.
  2. Inhibition of Phosphorylation: This binding prevents ATP from accessing the active site, thereby inhibiting phosphorylation events critical for signal transduction.
  3. Sustained Activity: Despite rapid clearance from plasma, PRN1371 maintains its inhibitory effect on FGFR signaling pathways due to its irreversible nature .

Data

Studies have shown that PRN1371 exhibits strong potency against various FGFR mutations, demonstrating IC50 values in low nanomolar ranges, indicating effective inhibition even in resistant cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Melting Point: Ranges between 228.1 °C and 232.2 °C, indicating good thermal stability.

Chemical Properties

  • Solubility: Soluble in common organic solvents, which aids in its formulation for biological assays.
  • Stability: Exhibits stability under physiological conditions, making it suitable for therapeutic applications.

Relevant Data

Purity assessments via HPLC typically show over 95% purity, ensuring consistency in biological evaluations .

Applications

PRN1371's primary application is in cancer therapy, specifically targeting tumors with aberrant FGFR signaling pathways. Its effectiveness has been demonstrated in various preclinical models, including xenograft studies where it exhibited significant antitumor activity against FGFR-driven tumors.

The ongoing research aims to further elucidate its potential in combination therapies and its efficacy against different cancer types exhibiting FGFR mutations .

Properties

CAS Number

1802929-43-6

Product Name

PRN1371

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C26H30Cl2N6O4

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31)

InChI Key

PUIXMSRTTHLNKI-UHFFFAOYSA-N

SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO

Synonyms

PRN-1371; PRN1371; PRN 1371.

Canonical SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.